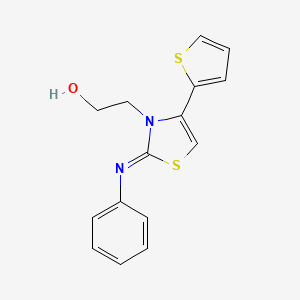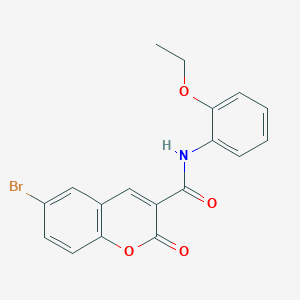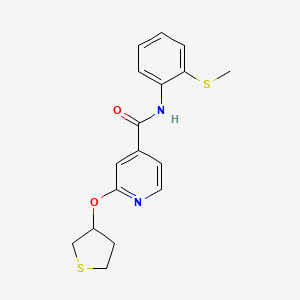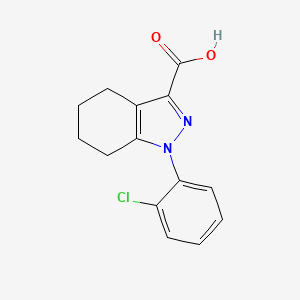
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, also known as PTET, is a thiazolyl imine compound that has gained attention in recent years due to its potential applications in scientific research. PTET has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In
Applications De Recherche Scientifique
Synthesis Methodologies
The development of efficient synthetic routes for thiazole and thiophene derivatives is a significant area of research. For instance, Saeed et al. (2013) reported a two-component synthesis of a series of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones, demonstrating a versatile method for constructing complex molecules with potential for further functionalization (Saeed et al., 2013).
Crystal Structure and Coordination Chemistry
The analysis of crystal structures and coordination modes of thiazole derivatives with metals provides insights into their potential applications in materials science and catalysis. Kovalchukova et al. (2017) explored the unusual coordination of a 4-azopyrazol-5-one heterocyclic derivative with metals, shedding light on the structural diversity and potential reactivity of such compounds (Kovalchukova et al., 2017).
Antimicrobial and Antifungal Activities
The search for new antimicrobial and antifungal agents is crucial in addressing the challenge of resistant pathogens. Research on thiazole and thiophene derivatives has shown promise in this area. For example, Verma et al. (2003) synthesized 2-substituted arylamino-4-(2-naphthyl)-thiazol-5-yl-acetic acids and evaluated their antimicrobial activity, contributing to the discovery of new therapeutic agents (Verma et al., 2003).
Propriétés
IUPAC Name |
2-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c18-9-8-17-13(14-7-4-10-19-14)11-20-15(17)16-12-5-2-1-3-6-12/h1-7,10-11,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPRXAMUHNQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)


![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771877.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile](/img/structure/B2771879.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)


